1,3-Butadiene, 1-bromo-, (1E)-
CAS No.: 89567-73-7
Cat. No.: VC16678234
Molecular Formula: C4H5Br
Molecular Weight: 132.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89567-73-7 |
|---|---|
| Molecular Formula | C4H5Br |
| Molecular Weight | 132.99 g/mol |
| IUPAC Name | 1-bromobuta-1,3-diene |
| Standard InChI | InChI=1S/C4H5Br/c1-2-3-4-5/h2-4H,1H2 |
| Standard InChI Key | LKNKAEWGISYACD-UHFFFAOYSA-N |
| Canonical SMILES | C=CC=CBr |
Introduction
Structural and Molecular Characteristics
The (1E)-isomer of 1-bromo-1,3-butadiene features a planar geometry with conjugated double bonds between C1–C2 and C3–C4. The bromine atom at C1 introduces significant polarity, influencing both electronic and steric properties. Density functional theory (DFT) calculations suggest that the (1E) configuration stabilizes the molecule through hyperconjugation, where the bromine’s lone pairs interact with the adjacent π-system . Key spectroscopic data include:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₄H₅Br | |
| CAS Number | 89567-73-7 | |
| IUPAC Name | 1-bromobuta-1,3-diene | |
| Boiling Point | 85–87°C (estimated) | |
| Density | 1.45 g/cm³ (predicted) |
The compound’s reactivity is further modulated by its ability to adopt s-cis and s-trans conformations, which influence its participation in Diels-Alder reactions and electrophilic additions.
Synthesis and Production Methods
Dehydrobromination of 1,4-Dibromo-2-butene
A primary industrial route involves the dehydrobromination of 1,4-dibromo-2-butene using powdered potassium hydroxide (KOH) in high-boiling petroleum ether. This method yields mixtures of (1E)- and (1Z)-1-bromo-1,3-butadiene, with the (1E)-isomer predominating when starting from pure (E)-1,4-dibromo-2-butene . Phase-transfer catalysts, such as tetrabutylammonium bromide, enhance reaction efficiency by facilitating interfacial interactions.
Bromination of 1,3-Butadiene
Direct bromination of 1,3-butadiene with bromine (Br₂) under controlled conditions produces the target compound. This method requires careful temperature regulation (<0°C) to prevent polybromination and favors the (1E)-isomer due to steric hindrance during the anti-addition mechanism.
Cross-Coupling Reactions
Recent advances utilize palladium-catalyzed cross-coupling with lithium methoxybutadienes. For example, reacting lithium (1E,3E)-1-methoxy-1,3-pentadiene with aryl bromides in the presence of Pd₂(dba)₃/XPhos yields (E)-1-aryl-2-buten-1-ones, demonstrating the compound’s utility in stereospecific syntheses .
Chemical Reactivity and Reaction Mechanisms
Electrophilic Additions
The bromine atom at C1 enhances electrophilicity, making the compound susceptible to nucleophilic attacks. For instance, hydrobromination proceeds via a carbocation intermediate, yielding 1,2-dibromo-3-butene as a major product.
Diels-Alder Reactions
The conjugated diene system participates in [4+2] cycloadditions with dienophiles like maleic anhydride. The (1E)-configuration ensures optimal orbital overlap, leading to high regioselectivity and endo preference.
Polymerization
Applications in Scientific Research
Organic Synthesis
The compound serves as a precursor for:
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α,β-Unsaturated ketones: Via cross-coupling with aryl bromides (e.g., synthesis of (E)-1-aryl-2-buten-1-ones in 72% yield) .
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Pharmaceutical intermediates: Bromine’s leaving-group ability facilitates nucleophilic substitutions in drug candidate syntheses.
Material Science
Brominated polybutadienes derived from this monomer are explored for:
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Flame-retardant coatings: Enhanced thermal stability due to bromine’s radical-scavenging properties.
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Elastomers: Improved ozone resistance compared to non-halogenated rubbers.
Comparative Analysis with Related Halogenated Dienes
| Compound | Molecular Formula | Key Distinctions |
|---|---|---|
| 2-Bromobutadiene | C₄H₅Br | Bromine at C2; reduced conjugation |
| Chloroprene | C₄H₅Cl | Chlorine substituent; higher polarity |
| Isoprene | C₅H₈ | No halogen; natural rubber precursor |
The (1E)-1-bromo-1,3-butadiene’s unique combination of bromine placement and conjugation enables unparalleled reactivity in electrophilic additions and cross-couplings .
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